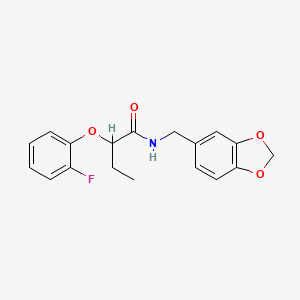

![molecular formula C15H14N2O3 B5588397 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)

2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan derivatives, including compounds similar to 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide, often involves condensation reactions. For instance, Saikachi and Suzuki (1959) synthesized a series of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensing 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with various amines and alcohols (Saikachi & Suzuki, 1959). Such methodologies could potentially be adapted for the synthesis of 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide.

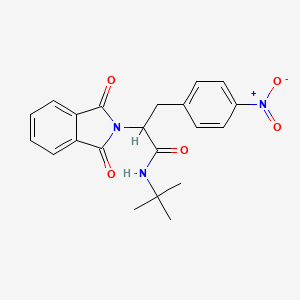

Molecular Structure Analysis

The molecular structure of furan derivatives, including those similar to the compound , has been extensively studied. For example, the molecular structure, HOMO–LUMO study, TD-DFT, and MEP analysis of a novel acrylamide monomer was conducted by Barım and Akman (2019), providing insights into the electronic properties and reactivity of furan-containing compounds (Barım & Akman, 2019).

Chemical Reactions and Properties

Furan derivatives participate in various chemical reactions due to their reactive sites. For instance, the reactivity of 3-(furyl)-3-(diethoxyphosphoryl)acrylates towards nitromethane was studied by Pevzner (2016), demonstrating the potential for regioselective addition reactions in similar furan compounds (Pevzner, 2016).

Physical Properties Analysis

The physical properties of furan derivatives can vary significantly based on their structure. Kiryu and Iguchi (1967) investigated the polymorphism of a furan derivative, revealing different crystal forms and transitions between these forms at specific temperatures (Kiryu & Iguchi, 1967). Such studies are crucial for understanding the solid-state behavior of similar compounds like 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide.

科学的研究の応用

Antimalarial Agents Development

The structural modification of the benzophenone core, including derivatives similar to "2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide," has been explored for developing novel antimalarial agents. These studies aim to understand how different substituents affect the compound's activity against Plasmodium falciparum, a malaria-causing parasite. For instance, derivatives with a trifluoromethyl substitution showed significant inhibitory activity, underscoring the potential of such compounds in antimalarial drug development (Wiesner et al., 2003).

Polymerization and Material Science

The controlled radical polymerization of acrylamides, including structures related to "2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide," has been studied for synthesizing polymers with specific properties. For example, homopolymers and copolymers derived from these acrylamides can be tailored for water solubility, thermoresponsiveness, and enhanced isotacticity, which are valuable in various applications ranging from biomedicine to smart materials (Mori et al., 2005; Mori et al., 2008).

Organic Synthesis and Chemical Transformations

Research has also focused on the synthesis and transformation of compounds structurally related to "2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide" for creating complex organic molecules. These studies involve cyclization reactions, regio- and stereoselective syntheses, and the exploration of their potential as intermediates in the development of pharmaceuticals and agrochemicals. The ability to selectively synthesize these compounds opens avenues for creating molecules with specific biological activities or material properties (Yılmaz et al., 2007; Burgaz et al., 2007).

Biologically Active Polymers

The exploration of biologically active polymers derived from acrylamides, akin to "2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide," has led to the development of materials with potential applications in drug delivery and biomedical devices. These studies have investigated the polymer complexes' spectroscopic properties, providing insights into their interactions with biological molecules and potential for targeting specific diseases (El-Sonbati et al., 2018).

Antiproliferative Activity

Compounds structurally similar to "2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide" have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies aim to understand how structural modifications influence their ability to inhibit cell growth, offering potential pathways for developing new anticancer agents (Raffa et al., 2011).

特性

IUPAC Name |

2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-7-11(20-10)8-9-14(18)17-13-5-3-2-4-12(13)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXNPQIHHVMAHM-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)

![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)

![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)